molecular formula C23H24O3 B1360749 Ethyl 7-oxo-7-(9-phenanthryl)heptanoate CAS No. 898752-92-6

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate

Cat. No. B1360749
M. Wt: 348.4 g/mol
InChI Key: KUSMMMJCOXXWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate, also known as EPH, is a synthetic compound primarily used in scientific research. It has a molecular formula of C23H24O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 7-oxo-7-(9-phenanthryl)heptanoate is represented by the formula C23H24O3 . The average mass is 348.435 Da and the monoisotopic mass is 348.172546 Da .


Physical And Chemical Properties Analysis

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate has a molecular weight of 348.44 g/mol . The predicted density is 1.130±0.06 g/cm3 and the predicted boiling point is 521.7±33.0 °C .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate is a chemical compound involved in various synthetic processes. One notable application is in the synthesis of specific prostaglandin analogues. For example, Eggelte, Koning, and Huisman (1977) detailed the synthesis of 9,11-dideoxyprostaglandins, where ethyl 7-oxo-7-(9-phenanthryl)heptanoate derivatives played a crucial role (Eggelte, Koning, & Huisman, 1977). Additionally, Vostrikov, Loza, Ivanova, and Miftakhov (2010) explored its use in creating ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, a compound with potential in medicinal chemistry (Vostrikov et al., 2010).

Photochemical Reactions

The compound's role in photochemical reactions has been studied, as seen in the work of Tokuda, Watanabe, and Itoh (1978). They investigated the photochemical reactions of related compounds, highlighting the potential of ethyl 7-oxo-7-(9-phenanthryl)heptanoate in the development of new photochemical pathways (Tokuda, Watanabe, & Itoh, 1978).

Catalytic Processes

The compound is also relevant in catalytic studies. Gliński, Szymański, and Łomot (2005) discussed the catalytic ketonization over oxide catalysts, where derivatives of ethyl 7-oxo-7-(9-phenanthryl)heptanoate were likely to be involved in the reaction pathways, indicating its utility in catalytic research (Gliński, Szymański, & Łomot, 2005).

Bioactive Compounds

Furthermore, the compound's derivatives have been investigated for their bioactivities. Yingying et al. (2021) isolated new esters from Portulaca oleracea L., which showed anticholinesterase effects, suggesting the potential of ethyl 7-oxo-7-(9-phenanthryl)heptanoate derivatives in developing new bioactive compounds (Yingying et al., 2021).

properties

IUPAC Name

ethyl 7-oxo-7-phenanthren-9-ylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-2-26-23(25)15-5-3-4-14-22(24)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMMMJCOXXWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645609
Record name Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-(9-phenanthryl)heptanoate

CAS RN

898752-92-6
Record name Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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